2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate is a fluorinated organic compound with the molecular formula C10H7F6NO3 and a molecular weight of 303.16 g/mol. This compound is characterized by its trifluoroethyl groups and pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,2,2-trifluoroethanol with 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned reactants. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated groups on biological systems and their potential as bioactive molecules.
Industry: In the chemical industry, it serves as a building block for the synthesis of various fluorinated materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound's binding affinity and selectivity, leading to improved pharmacological properties.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl 4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
2,2,2-Trifluoroethyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
2,2,2-Trifluoroethyl 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
Uniqueness: 2,2,2-Trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of trifluoroethyl groups at both the 5-position and the 2-position of the pyridine ring enhances its stability and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c11-9(12,13)4-19-6-1-2-7(17-3-6)8(18)20-5-10(14,15)16/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMSNYIBDIGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)C(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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